molecular formula C17H13FN2OS2 B2442739 N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylthio)benzamide CAS No. 898428-20-1

N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylthio)benzamide

Cat. No.: B2442739
CAS No.: 898428-20-1
M. Wt: 344.42
InChI Key: TVKQBWDJOANSEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .

Scientific Research Applications

Drug Metabolism and Disposition

N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), a novel orexin 1 and 2 receptor antagonist, was studied for its metabolism and disposition in humans. The study aimed to understand the pharmacokinetics, identifying major metabolites and the pathways of elimination, primarily focusing on the fecal excretion and minor urinary excretion, with detailed metabolite profiling conducted through high-performance liquid chromatography-mass spectrometry and NMR spectroscopy (Renzulli et al., 2011).

Anticancer Activity

A series of substituted benzamides, including structures similar to N-(4-(4-fluorophenyl)thiazol-2-yl)-2-(methylthio)benzamide, were synthesized and evaluated for their anticancer activity against several cancer cell lines. These compounds exhibited moderate to excellent activity, indicating their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

Antimicrobial Properties

Compounds with the core structure of this compound showed promising antimicrobial activity. For instance, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine demonstrated significant antimicrobial effects against both bacterial and fungal strains, highlighting the role of the fluorine atom in enhancing antimicrobial activity (Desai et al., 2013).

Synthesis and Evaluation of Novel Compounds

The synthesis of novel compounds, including those related to this compound, has been extensively researched. These studies focus on the development of new synthetic methods, structural characterization, and evaluation of biological activities. For example, the synthesis of novel substituted-benzo[d]thiazole-2,4-dicarboxamides demonstrated kinase inhibition and anti-proliferative activity, suggesting their potential utility in therapeutic applications (Gaikwad et al., 2019).

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS2/c1-22-15-5-3-2-4-13(15)16(21)20-17-19-14(10-23-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKQBWDJOANSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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